3,3-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Overview
Description
3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is an organic compound belonging to the class of benzoxazepines. This compound features a benzene ring fused with an oxazepine ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of two methyl groups at the 3-position of the oxazepine ring adds to its structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with 3,3-dimethylbutyraldehyde under acidic conditions to form the desired benzoxazepine ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent extraction and purification steps are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the oxazepine ring to a more saturated form, such as tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is a typical method for reduction.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro derivatives with increased saturation.
Substitution: Various substituted benzoxazepines depending on the electrophilic reagent used.
Scientific Research Applications
3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A structurally related compound with a pyrimidinone ring instead of an oxazepine ring.
N,N-Dimethylpropylene urea: Another similar compound with a different ring structure but comparable functional groups.
Uniqueness: 3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the heterocyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2386475-64-3 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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